molecular formula C13H26N2O2 B2529315 tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate CAS No. 1534465-74-1

tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate

Cat. No. B2529315
CAS RN: 1534465-74-1
M. Wt: 242.363
InChI Key: JQUDBVQYJKBHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate, also known as TAD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and medicinal chemistry. TAD is a piperidine derivative that has been synthesized through various methods and has been shown to exhibit promising biological activities.

Scientific Research Applications

Stereoselective Synthesis

The compound plays a crucial role in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, showcasing its utility in creating stereochemically homogeneous compounds with potential pharmaceutical applications (Moskalenko & Boev, 2014).

Synthesis of Biologically Active Intermediates

It serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), a potent medication used in cancer treatment. This highlights its significance in the development of therapeutic agents (Zhao et al., 2017).

Creation of Diverse Piperidine Derivatives

This compound is utilized in reactions leading to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of a wide range of piperidine derivatives. This underscores its role in expanding the toolkit for synthesizing novel organic molecules (Moskalenko & Boev, 2014).

Development of Schiff Base Compounds

The compound is involved in the synthesis and characterization of Schiff base compounds derived from its reaction with aromatic aldehyde, indicating its utility in creating compounds with potential for various applications, including materials science and catalysis (Çolak et al., 2021).

Asymmetric Synthesis of Amines

It is a versatile intermediate for the asymmetric synthesis of amines, demonstrating the importance of this compound in enantioselective chemistry, which is crucial for the development of drugs with high specificity and reduced side effects (Ellman et al., 2002).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(9-14)8-13(15,4)5/h10H,6-9,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUDBVQYJKBHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.